Beclobrate - 55937-99-0

Beclobrate

Catalog Number: EVT-292083
CAS Number: 55937-99-0
Molecular Formula: C20H23ClO3
Molecular Weight: 346.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Beclobrate, chemically known as ethyl-(+/-)-2-[[alpha-(p-chlorophenyl)-p-tolyl]-oxy]-2-methylbutyrate [, ], is a diphenylmethane derivative [, ] classified as a fibric acid derivative [, ]. In scientific research, beclobrate serves as a valuable tool for investigating lipid metabolism, particularly cholesterol and triglyceride regulation [, , , ]. Its potent hypolipidemic activity makes it a subject of interest in understanding the mechanisms underlying lipid homeostasis and developing novel therapeutic strategies for dyslipidemia [, , , ].

Future Directions
  • Enantioselective Synthesis and Evaluation: Future research could focus on developing enantioselective synthesis methods for beclobrate to isolate and evaluate the biological activity of individual enantiomers [, ]. This approach might lead to the identification of more potent and selective PPARα modulators with potentially fewer side effects.
  • Investigating Long-Term Effects: While short-term studies have demonstrated the lipid-lowering efficacy of beclobrate, further research is warranted to assess its long-term effects on cardiovascular outcomes and overall health []. Large-scale, prospective clinical trials are needed to determine its long-term safety and efficacy in different patient populations.

Beclobric Acid

Compound Description: Beclobric acid is the primary active metabolite of beclobrate. It is formed through rapid hydrolysis of beclobrate following absorption [, , ]. Beclobric acid undergoes further metabolism, forming acyl glucuronides, which are the main metabolites excreted in urine [, ]. Pharmacokinetic studies demonstrate distinct differences in the pharmacokinetic parameters of (-) and (+)-beclobric acid enantiomers [, ].

Clofibrate

Compound Description: Clofibrate is a lipid-lowering agent belonging to the fibrate class, similar to beclobrate [, ]. It is considered a standard treatment for hyperlipidemia but has a lower potency than beclobrate in reducing cholesterol and triglyceride levels [].

Eniclobrate

Compound Description: Eniclobrate, also known as Sgd 33374, is a diphenylmethane derivative closely related to beclobrate [, ]. Both compounds were developed during the same research project aiming to discover more effective lipid-lowering agents [].

Ethyl (+/-)-2-([α-(p-Chlorophenyl)-p-tolyl]-oxy)-2-methylbutyrate

(+/-)-2-(4-[(4-Chlorophenyl)methyl]phenoxy)-2-methyl-butanacid-3-pyridinylmethylester

Compound Description: This is the full chemical name for eniclobrate, emphasizing its structural relation to beclobrate [].

Beclobric Acid Glucuronides

Compound Description: Beclobric acid is metabolized to its acyl glucuronide conjugates []. These conjugates exhibit different pharmacokinetic properties compared to beclobric acid, including higher stability and a tendency for irreversible binding to plasma proteins [].

2'- and 3'-Phenol Metabolites of Beclobrate

Compound Description: These metabolites result from the oxidation of the p-chloro substituted phenyl ring in beclobrate, proceeding through a presumed arene oxide intermediate []. They are eliminated exclusively as glucuronides.

Carbinol and Benzophenone Metabolites of Beclobrate

Compound Description: These metabolites are formed via oxidation of the methylene bridge in beclobrate []. Similar to the phenol metabolites, they are primarily eliminated as glucuronides.

trans-2',3'-Dihydrodiol Metabolite of Beclobrate

Compound Description: This metabolite is generated through the oxidation of the p-chloro substituted phenyl ring in beclobrate []. Unlike other beclobrate metabolites, it's not exclusively excreted as a glucuronide.

Source and Classification

Beclobrate is derived from fibric acid and belongs to the class of medications known as fibrates. These agents are primarily indicated for the treatment of dyslipidemia, particularly in patients with elevated triglycerides and low high-density lipoprotein cholesterol levels. The compound is often prescribed when lifestyle changes alone are insufficient to achieve desired lipid levels.

Synthesis Analysis

Methods of Synthesis

The synthesis of Beclobrate involves several chemical reactions that typically start from readily available precursors. The most common synthetic pathway includes:

  1. Formation of the Fibric Acid Core: The initial step usually involves the condensation of acyl chlorides with substituted phenols to form an intermediate that possesses the fibric acid structure.
  2. Modification of Functional Groups: Subsequent reactions introduce various functional groups that enhance the compound's lipid-lowering efficacy.
  3. Purification: The final product undergoes purification processes such as recrystallization or chromatography to isolate Beclobrate from unreacted materials and by-products.

These methods ensure a high yield of pure Beclobrate suitable for pharmaceutical applications.

Technical Details

The synthesis typically requires careful control of reaction conditions, including temperature, pH, and reaction time, to optimize yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) are often employed during the purification phase to ensure the quality of the final product.

Chemical Reactions Analysis

Reactions Involving Beclobrate

Beclobrate participates in several chemical reactions relevant to its pharmacological activity:

  1. Lipid Metabolism Modulation: Beclobrate interacts with peroxisome proliferator-activated receptors (PPARs), specifically PPAR-alpha, leading to increased fatty acid oxidation and reduced triglyceride synthesis.
  2. Cholesterol Regulation: It enhances the expression of genes involved in cholesterol metabolism, thereby facilitating lower serum cholesterol levels.

These reactions underscore Beclobrate's role in managing dyslipidemia effectively.

Technical Details

The interactions at the molecular level involve binding affinities that can be quantitatively assessed using techniques such as surface plasmon resonance or fluorescence polarization assays. These methods help elucidate the binding kinetics between Beclobrate and its biological targets.

Mechanism of Action

Process and Data

The mechanism by which Beclobrate exerts its effects involves several key processes:

Data from clinical studies indicate significant reductions in both total cholesterol and triglycerides among patients treated with Beclobrate compared to placebo groups.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Moderately soluble in water; highly soluble in organic solvents like ethanol and acetone.
  • Melting Point: Approximately 130-132 °C

Chemical Properties

These properties are crucial for formulating Beclobrate into effective pharmaceutical products.

Applications

Scientific Uses

Beclobrate is primarily used in clinical settings for:

  • Management of Hyperlipidemia: Its primary application is in lowering elevated cholesterol and triglyceride levels.
  • Cardiovascular Disease Prevention: By improving lipid profiles, it helps reduce the risk of cardiovascular events associated with dyslipidemia.
  • Research Applications: It serves as a model compound for studying lipid metabolism and drug interactions within biochemical pathways.
Introduction to Beclobrate: Chemical Profile and Academic Significance

Nomenclature and Structural Characterization of Beclobrate

Systematic Nomenclature:

  • IUPAC Name: Ethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate [1] [4].
  • Molecular Formula: C₂₀H₂₃ClO₃ [1] [7].
  • CAS Registry: 55937-99-0 [4] [7].
  • Synonyms: Sgd 24774 (developmental code), beclosclerin, or ethyl 2-methyl-2-[p-(p′-chlorobenzyl)phenoxy]butyrate [1] [9].

Table 1: Nomenclature and Identifiers of Beclobrate

Designation TypeIdentifier
IUPAC NameEthyl 2-[4-(4-chlorobenzyl)phenoxy]-2-methylbutanoate
CAS Number55937-99-0
Molecular FormulaC₂₀H₂₃ClO₃
ChemSpider ID46511
UNII CodeUSZ5MY269R
Common SynonymsSgd 24774; Beclosclerin

Structural Properties:

  • Mass: Average mass 346.85 g/mol; monoisotopic mass 346.133572 Da [1].
  • Stereochemistry: Features one chiral center but is typically used as a racemate (±)-form [1].
  • Functional Groups: Combines a chlorobenzyl moiety (lipophilic anchor), ether linker, and ethyl ester group (hydrolyzable to active acid) [4] [6].
  • Spectral Signatures: Characteristic FT-IR peaks include C=O stretch (1730 cm⁻¹, ester), C-O-C asymmetric stretch (1240 cm⁻¹), and C-Cl stretch (750 cm⁻¹) [7].

Physicochemical Profile:

  • Solubility: Low aqueous solubility (log P ≈ 5.2), typical for fibrates, necessitating ester prodrug design [4] [7].
  • Elemental Composition: Carbon 69.26%, Hydrogen 6.68%, Chlorine 10.22%, Oxygen 13.84% [4].

Historical Development and Patent Landscape

Discovery and Optimization:Beclobrate emerged from systematic exploration of diphenylmethane derivatives by Thiele et al. (1979) seeking hypolipidemic agents with improved therapeutic indices. Structure-activity relationship (SAR) studies revealed that:

  • The p-chlorobenzyl group enhanced LDL-receptor affinity.
  • The α-methylbutanoate ester optimized hydrolysis kinetics in vivo.
  • Ether linkage stability prevented premature metabolism [9].

Synthetic Advancements:Classical routes used AlCl₃-mediated Friedel-Crafts alkylation, requiring stoichiometric metal halides and generating toxic waste. Modern catalytic methods include:

  • Gold(III)-Catalyzed Synthesis: HAuCl₄ (10 mol%) enables a one-pot coupling of p-chlorobenzyl acetate (12) and ethyl 2-methyl-2-phenoxybutanoate (13) at 25°C, yielding beclobrate (14) in 90% efficiency [6].
  • Iron(III) Chloride Catalysis: FeCl₃ (10 mol%) facilitates benzylation of arenes using benzylic alcohols, applicable to beclobrate precursors [6].

Table 2: Evolution of Beclobrate Synthesis Methods

MethodCatalyst/ReagentYield (%)Key AdvantagesLimitations
Classical Friedel-CraftsAlCl₃ (stoichiometric)~70High electrophilic activationToxic waste; low selectivity
Gold(III)-CatalyzedHAuCl₄ (10 mol%)90One-pot; ambient temperatureHigh catalyst cost
Iron(III)-CatalyzedFeCl₃ (10 mol%)85Low-cost; moisture-tolerantRequires activated alcohols

Patent and Regulatory Trajectory:

  • Initial Patent: Filed circa 1979 (Germany) covering diphenylmethane derivatives, emphasizing beclobrate’s hypolipidemic efficacy [9].
  • Patent Challenges: Post-1980, evolving patent laws—particularly U.S. Supreme Court decisions on patentable subject matter and Bayh-Dole Act interpretations—complicated protection for structural analogs [5].
  • Current Landscape: The 2022 Inflation Reduction Act’s drug price controls threaten revenue models for small-molecule drugs like beclobrate, potentially disincentivizing R&D reinvestment [5].

Theoretical Frameworks Governing Beclobrate Research

QSAR and Toxicity Prediction:Beclobrate’s hepatotoxicity risk (noted in case studies) aligns with Biopharmaceutics Drug Disposition Classification System (BDDCS) predictions:

  • BDDCS Class 2: High lipophilicity (log P > 5) and low solubility correlate with increased Drug-Induced Liver Injury (DILI) potential [3].
  • Machine Learning Models: Bayesian classifiers using molecular descriptors (e.g., topological charge indices) achieve ROC >0.81 in predicting DILI. For beclobrate, key risk descriptors include high halogen atom count and ether-bond density [3] [8].

Molecular Recognition Paradigms:

  • PPAR-α Agonism: Docking studies confirm the hydrolyzed active acid form binds PPAR-α’s ligand domain via:
  • Ionic interaction with Tyr314.
  • Van der Waals contacts with the chlorobenzyl group in hydrophobic pocket III.
  • H-bonding between the carboxylate and Ser280 [4] [7].
  • Transporter Inhibition: Meta-analysis suggests beclobrate may inhibit Bile Salt Export Pump (BSEP ABCB11), a DILI mechanism predicted by Pfizer’s Hepatic Risk Matrix [3] [6].

Computational Chemistry Insights:

  • Topological Descriptors: Wiener index (W = 1,528) and Kier-Hall valence connectivity (³χv = 8.72) quantify molecular branching and electronic complexity, correlating with in vivo distribution [8].
  • Virtual Screening Utility: Beclobrate’s scaffold is a reference in similarity-based screens for lipid modulators, leveraging its "privileged" diphenylmethane core [8].

Table 3: Key Computational Descriptors for Beclobrate

DescriptorSymbolValuePharmacological Relevance
Wiener Path NumberW1,528Predicts tissue penetration depth
Kier-Hall Valence Index³χv8.72Correlates with PPAR binding affinity
Topological Charge IndexJv0.41Associated with transporter inhibition
Halogen Atom CountV₄1 (Cl)Flags potential metabolic toxicity

Emerging Theoretical Shifts:Recent "frustrated Lewis pair" (FLP) chemistry using B(C₆F₅)₃ could inspire novel beclobrate delivery systems. FLPs activate H₂ or substrates via cooperative bonding, potentially enabling targeted release of the active acid form in hepatocytes [10].

Properties

CAS Number

55937-99-0

Product Name

Beclobrate

IUPAC Name

ethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate

Molecular Formula

C20H23ClO3

Molecular Weight

346.8 g/mol

InChI

InChI=1S/C20H23ClO3/c1-4-20(3,19(22)23-5-2)24-18-12-8-16(9-13-18)14-15-6-10-17(21)11-7-15/h6-13H,4-5,14H2,1-3H3

InChI Key

YWQGBCXVCXMSLJ-UHFFFAOYSA-N

SMILES

CCC(C)(C(=O)OCC)OC1=CC=C(C=C1)CC2=CC=C(C=C2)Cl

Synonyms

2-(4-((4-chlorophenyl)methyl)phenoxy)-2-methylbutanoic acid ethyl ester
beclobrate
beclobrate, (+-)-isomer
Sgd 24774

Canonical SMILES

CCC(C)(C(=O)OCC)OC1=CC=C(C=C1)CC2=CC=C(C=C2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.